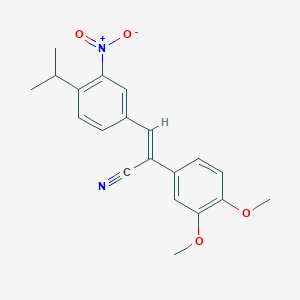![molecular formula C19H18F4N2O B3696743 1-(3-FLUOROBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B3696743.png)
1-(3-FLUOROBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE
Overview
Description
1-(3-FLUOROBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE is a complex organic compound characterized by the presence of fluorine atoms in its structureThe trifluoromethyl group, in particular, plays a significant role in enhancing the compound’s chemical properties, making it a valuable target for synthetic chemists .
Preparation Methods
The synthesis of 1-(3-FLUOROBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3-fluorobenzoyl chloride with 4-{[2-(trifluoromethyl)phenyl]methyl}piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(3-FLUOROBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(3-FLUOROBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-FLUOROBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(3-FLUOROBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE can be compared with other fluorinated compounds, such as:
1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-3-(2-(TRIFLUOROMETHYL)PHENYL)UREA: This compound also contains multiple trifluoromethyl groups, which contribute to its unique chemical properties.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and intermediates in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O/c20-16-6-3-5-14(12-16)18(26)25-10-8-24(9-11-25)13-15-4-1-2-7-17(15)19(21,22)23/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTNQFRAQLAQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3696671.png)
![2-(4-Benzyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)acetamide](/img/structure/B3696676.png)
![methyl 4-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B3696680.png)
![N-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B3696705.png)
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3696712.png)
![N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3696731.png)

![3-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3696738.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3696745.png)
![(2E)-2-cyano-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide](/img/structure/B3696747.png)
![N-[2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl]-3-methylbenzamide](/img/structure/B3696751.png)
